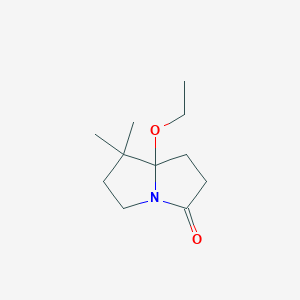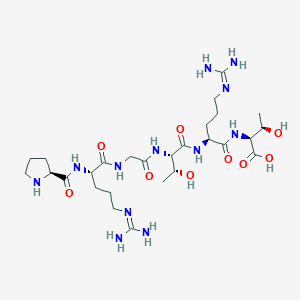![molecular formula C10H8F3IO2 B12587508 4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene CAS No. 647855-30-9](/img/structure/B12587508.png)
4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of iodine, trifluoromethoxy, and prop-2-en-1-yloxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains the trifluoromethoxy group.
Allylation: The prop-2-en-1-yloxy group is introduced via an allylation reaction, where an allyl halide reacts with the phenol derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The double bond in the prop-2-en-1-yloxy group can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carbonyl-containing compounds.
Applications De Recherche Scientifique
4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The iodine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, while the prop-2-en-1-yloxy group can participate in covalent bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-1-[(prop-2-yn-1-yl)oxy]-2-(trifluoromethoxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.
4-Bromo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene imparts unique reactivity and properties compared to its bromine or chlorine analogs
Propriétés
Numéro CAS |
647855-30-9 |
|---|---|
Formule moléculaire |
C10H8F3IO2 |
Poids moléculaire |
344.07 g/mol |
Nom IUPAC |
4-iodo-1-prop-2-enoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H8F3IO2/c1-2-5-15-8-4-3-7(14)6-9(8)16-10(11,12)13/h2-4,6H,1,5H2 |
Clé InChI |
PLJSHXRGRJSSND-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)I)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)


![Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-](/img/structure/B12587487.png)
![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)
